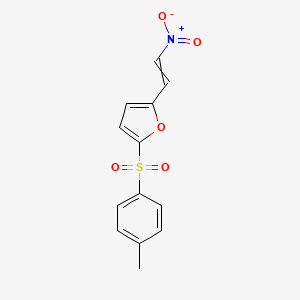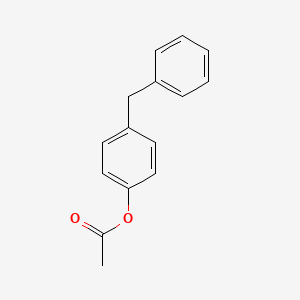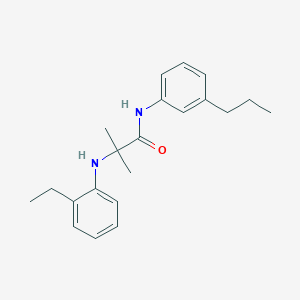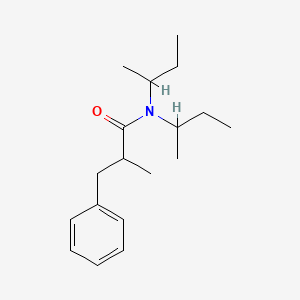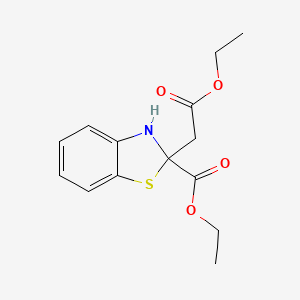![molecular formula C13H28O2Si2 B14362863 [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) CAS No. 93679-84-6](/img/structure/B14362863.png)
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of a cyclohexene ring substituted with a methyl group and two trimethylsilane groups connected via oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methylcyclohex-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and organometallic compounds.
科学的研究の応用
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the nature of the reagents and conditions used. Its trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in selective reactions. The cyclohexene ring and methyl group contribute to the compound’s reactivity and influence its interaction with biological targets.
類似化合物との比較
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) can be compared with other similar compounds, such as:
3-Methylcyclohex-1-ene: Lacks the trimethylsilyl groups and has different reactivity and applications.
Trimethylsilyl ethers: Compounds with similar protecting groups but different core structures.
Cyclohexene derivatives: Compounds with various substituents on the cyclohexene ring, leading to different chemical and biological properties.
The uniqueness of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) lies in its combination of a cyclohexene ring with trimethylsilyl groups, providing a balance of stability and reactivity that is valuable in both synthetic and research applications.
特性
CAS番号 |
93679-84-6 |
|---|---|
分子式 |
C13H28O2Si2 |
分子量 |
272.53 g/mol |
IUPAC名 |
trimethyl-(3-methyl-2-trimethylsilyloxycyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C13H28O2Si2/c1-11-9-8-10-12(14-16(2,3)4)13(11)15-17(5,6)7/h11H,8-10H2,1-7H3 |
InChIキー |
KEAINDMRTBRAAK-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(=C1O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
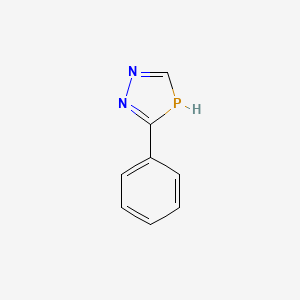
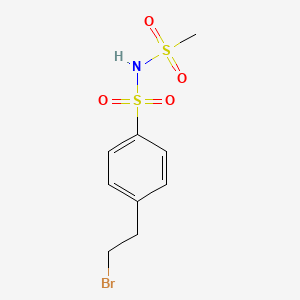
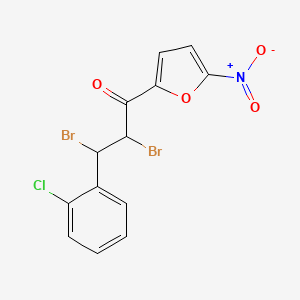
![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)

![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)

